molecular formula C12H12N2O B12830029 1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde

1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde

Cat. No.: B12830029
M. Wt: 200.24 g/mol
InChI Key: NHRKMHPJOQJAAD-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde is an organic compound that features both an imidazole ring and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Phenylethyl Group: This step often involves the alkylation of the imidazole ring with a phenylethyl halide under basic conditions.

    Formylation: The final step is the formylation of the imidazole ring, which can be done using the Vilsmeier-Haack reaction, where the imidazole is treated with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde can undergo various types of chemical reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid.

    Reduction: 1-(1-Phenylethyl)-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde depends on its application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions in the active sites of enzymes, affecting their catalytic activity.

    Chemical Reactions: The aldehyde group is reactive and can form various intermediates, such as imines or hemiacetals, which can further react to form more complex structures.

Comparison with Similar Compounds

1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives:

    1H-Imidazole-4-carbaldehyde: Lacks the phenylethyl group, making it less hydrophobic and potentially less bioactive.

    1-(2-Phenylethyl)-1H-imidazole-4-carbaldehyde: Similar structure but with a different position of the phenylethyl group, which can affect its reactivity and biological activity.

    1-(1-Phenylethyl)-1H-imidazole-2-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its potential biological activity also makes it a candidate for drug development and other biomedical applications.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(1-phenylethyl)imidazole-4-carbaldehyde

InChI

InChI=1S/C12H12N2O/c1-10(11-5-3-2-4-6-11)14-7-12(8-15)13-9-14/h2-10H,1H3

InChI Key

NHRKMHPJOQJAAD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C=C(N=C2)C=O

Origin of Product

United States

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